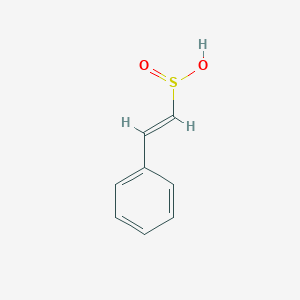

(E)-2-phenylethene-1-sulfinic acid

Overview

Description

(E)-2-phenylethene-1-sulfinic acid, also known as (E)-2-phenylethanesulfinic acid or PES, is an organic compound that has generated considerable interest in recent years due to its unique properties and potential applications in a variety of fields. PES is an aromatic sulfinic acid that can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a substrate in enzymatic reactions. It has also been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of PES is not fully understood. However, it is known that PES can interact with proteins, and it is believed that this interaction is responsible for its therapeutic effects. In particular, PES is thought to interact with certain enzymes, such as protein kinases, to modulate their activity. It is also believed that PES can interact with other molecules, such as DNA, to modulate their activity.

Biochemical and Physiological Effects

PES has been studied for its potential therapeutic effects in a variety of diseases. In particular, PES has been shown to have anti-cancer properties, and has been studied as a potential therapeutic agent for various types of cancer. It has also been studied as a potential therapeutic agent for diabetes and neurodegenerative disorders. In addition, PES has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using PES in laboratory experiments include its availability, low cost, and stability. In addition, PES is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, there are some limitations to using PES in laboratory experiments. For example, PES is not soluble in water, which can limit its use in certain types of experiments. In addition, PES is a relatively weak acid, which can limit its effectiveness in certain types of reactions.

Future Directions

There are numerous potential future directions for the use of PES. For example, PES could be used in the development of new therapeutic agents for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, PES could be used in the development of new catalysts and substrates for enzymatic reactions. Furthermore, PES could be used in the development of new methods for the synthesis of organic compounds. Finally, PES could be used in the study of the structure and function of proteins.

Synthesis Methods

The synthesis of PES is typically done by the reaction of a phenylsulfonyl chloride with a base in an organic solvent. This reaction is known as the Chlorosulfonylation of an alkene. The reaction is typically carried out at room temperature, and the product is a mixture of (E)-2-phenylethene-1-sulfinic acid and (Z)-2-phenylethene-1-sulfinic acid. The ratio of the two products is determined by the reaction conditions, and can be modified by changing the base or solvent used.

Scientific Research Applications

PES has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a substrate in enzymatic reactions. It has also been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, PES has been used to study the mechanism of action of various enzymes, and to investigate the structure and function of proteins.

properties

IUPAC Name |

(E)-2-phenylethenesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-11(10)7-6-8-4-2-1-3-5-8/h1-7H,(H,9,10)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHKWNOKKNYKP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenylethene-1-sulfinic acid | |

CAS RN |

714191-34-1 | |

| Record name | (E)-2-phenylethene-1-sulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)

![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)